molecular formula C46H89NO8P+ B11932460 2-((((R)-2,3-Bis(oleoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium

2-((((R)-2,3-Bis(oleoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium

Cat. No.: B11932460
M. Wt: 815.2 g/mol
InChI Key: GSHCNPAEDNETGJ-FDIPSNHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC) is a cationic triester derivative of phosphatidylcholine.

Chemical Reactions Analysis

EDOPC undergoes several types of chemical reactions, including:

    Oxidation: EDOPC can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.

    Reduction: Reduction reactions can convert EDOPC into its reduced forms, which may have different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EDOPC has a wide range of scientific research applications, including:

    Gene Therapy: EDOPC is used as a non-viral vector for gene delivery due to its ability to form stable lipoplexes with DNA. .

    Drug Delivery: EDOPC is also used in the development of drug delivery systems.

    Biological Research: EDOPC is used in studies involving cell membrane interactions and lipid bilayer formation.

Mechanism of Action

The mechanism of action of EDOPC involves its interaction with DNA to form lipoplexes. These lipoplexes facilitate the delivery of genetic material into cells by promoting membrane fusion and endocytosis. The molecular targets and pathways involved in this process include the cell membrane and various intracellular trafficking pathways .

Comparison with Similar Compounds

EDOPC is often compared with other cationic phosphatidylcholine derivatives, such as dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylethanolamine (DOPE). While all these compounds can form lipoplexes with DNA, EDOPC is unique in its ability to form stable complexes with high transfection efficiency . Other similar compounds include:

Properties

Molecular Formula

C46H89NO8P+

Molecular Weight

815.2 g/mol

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C46H89NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h22-25,44H,7-21,26-43H2,1-6H3/q+1/b24-22-,25-23-/t44-,56?/m1/s1

InChI Key

GSHCNPAEDNETGJ-FDIPSNHYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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